molecular formula C12H17NO2Si B115110 3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile CAS No. 93554-98-4

3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile

Cat. No.: B115110
CAS No.: 93554-98-4
M. Wt: 235.35 g/mol
InChI Key: BCMKFMIXDLPHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile is an organic compound that features a methoxyphenyl group, a trimethylsilyloxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile typically involves the reaction of 3-methoxybenzaldehyde with trimethylsilyl cyanide in the presence of a catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile in chemical reactions. The trimethylsilyloxy group provides steric hindrance and can influence the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylacetonitrile
  • 2-(3-Methoxyphenyl)ethylamine
  • 2-(3-Methoxyphenyl)benzimidazole-4-carboxamide

Uniqueness

3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile is unique due to the presence of the trimethylsilyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-trimethylsilyloxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2Si/c1-14-11-7-5-6-10(8-11)12(9-13)15-16(2,3)4/h5-8,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMKFMIXDLPHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C#N)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile
Reactant of Route 3
Reactant of Route 3
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile
Reactant of Route 4
Reactant of Route 4
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile
Reactant of Route 5
Reactant of Route 5
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile
Reactant of Route 6
Reactant of Route 6
3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.